molecular formula C10H20N2O B13062232 (3S)-3-Amino-3-(3-methylcyclohexyl)propanamide

(3S)-3-Amino-3-(3-methylcyclohexyl)propanamide

Cat. No.: B13062232
M. Wt: 184.28 g/mol
InChI Key: UPLLTYOOPKHZBC-HACHORDNSA-N
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Description

(3S)-3-Amino-3-(3-methylcyclohexyl)propanamide: is an organic compound characterized by the presence of an amino group and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-methylcyclohexyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylcyclohexanone and an appropriate amine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.

    Reaction Steps: The key steps include the formation of an intermediate compound through a condensation reaction, followed by reduction and amination to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-methylcyclohexyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S)-3-Amino-3-(3-methylcyclohexyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(3-methylcyclohexyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(3-methylcyclohexyl)propanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methylcyclohexyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m0/s1

InChI Key

UPLLTYOOPKHZBC-HACHORDNSA-N

Isomeric SMILES

CC1CCCC(C1)[C@H](CC(=O)N)N

Canonical SMILES

CC1CCCC(C1)C(CC(=O)N)N

Origin of Product

United States

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